molecular formula C13H16N6O B12538682 N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide CAS No. 690634-82-3

N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide

Cat. No.: B12538682
CAS No.: 690634-82-3
M. Wt: 272.31 g/mol
InChI Key: YOKMHZLJHLYVBF-UHFFFAOYSA-N
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Description

N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide group linked to a pyrazole ring, which is further substituted with a triazan group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-3,5-dimethylpyrazole with benzoyl chloride in the presence of a base can yield the desired benzamide derivative. The reaction conditions often involve refluxing in an organic solvent such as ethanol or toluene, with the addition of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring higher yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(3,3-Dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide
  • (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide

Uniqueness

N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, specificity, and potency in various applications .

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

690634-82-3

Molecular Formula

C13H16N6O

Molecular Weight

272.31 g/mol

IUPAC Name

N-[4-(dimethylaminodiazenyl)-5-methyl-1H-pyrazol-3-yl]benzamide

InChI

InChI=1S/C13H16N6O/c1-9-11(16-18-19(2)3)12(17-15-9)14-13(20)10-7-5-4-6-8-10/h4-8H,1-3H3,(H2,14,15,17,20)

InChI Key

YOKMHZLJHLYVBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NC(=O)C2=CC=CC=C2)N=NN(C)C

Origin of Product

United States

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